2-Amino-5-(4-aminophenoxy)benzamide
Description
Contextualization within Benzamide (B126) Chemistry and Related Structural Motifs
The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. evitachem.com Benzamide derivatives are known to exhibit a diverse range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. evitachem.commdpi.com The amide bond is a critical functional group that is stable and participates in key hydrogen bonding interactions with biological targets. evitachem.com
Furthermore, the diaryl ether motif present in 2-Amino-5-(4-aminophenoxy)benzamide is recognized as a "privileged scaffold" in drug discovery. google.comnih.gov This structural unit is found in numerous natural products and synthetic compounds with significant biological activities, such as anticancer, antiviral, and antibacterial effects. google.comnih.gov The ether linkage provides a degree of conformational flexibility, which can be crucial for optimal binding to target proteins. nih.gov The synthesis of diaryl ethers is a well-researched area, with methods like the Ullmann condensation and palladium-catalyzed cross-coupling reactions being prominent. nih.govorganic-chemistry.orggoogle.com
The combination of these two important pharmacophores in one molecule suggests its potential as a building block for novel bioactive compounds.
Overview of Scientific Relevance and Research Trajectories for this compound
The primary scientific relevance of this compound in the current research landscape appears to be its role as a chemical intermediate. It is commercially available for research use, indicating its utility in synthetic chemistry programs. evitachem.comchemicalbook.com
Research on structurally related compounds provides a trajectory for the potential applications of derivatives synthesized from this compound. For instance, various N-(2'-aminophenyl)-benzamide derivatives have been investigated for the treatment of malignant, proliferative, and autoimmune diseases. google.com Similarly, compounds like 4-(Acetylamino)-N-[2-amino-5-(thiophen-2-yl)phenyl]benzamide have been studied as potent inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy. The presence of amino groups and the diaryl ether linkage in the target compound provides multiple reactive sites for further chemical modifications to create libraries of new molecules for screening.
Methodologically, the analysis and purification of this compound can be achieved using standard techniques like High-Performance Liquid Chromatography (HPLC). Reverse-phase HPLC methods using acetonitrile (B52724) and water are suitable, and for mass spectrometry compatibility, formic acid can be used as a modifier.
Scope and Objectives of Current and Future Academic Investigations Pertaining to this compound
Current and future academic investigations involving this compound are likely to be centered on its use as a scaffold to generate novel and diverse chemical entities. The primary objective of such research would be to synthesize new series of compounds and evaluate their biological activities.
The key research trajectories can be summarized as:
Synthetic Elaboration: Utilizing the two primary amine groups and the benzamide functionality to build larger, more complex molecules. This could involve acylation, alkylation, or cyclization reactions to form heterocyclic systems.
Medicinal Chemistry Exploration: Designing and synthesizing derivatives as potential inhibitors of various enzymes, such as kinases or histone deacetylases, building upon the known activities of related benzamide and diaryl ether compounds. mdpi.com
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and testing the resulting compounds to understand how different functional groups influence a specific biological activity.
The overarching goal of these investigations would be to leverage the unique structural features of this compound to discover new lead compounds for drug development or new probes for chemical biology research.
Compound Data
Structure
3D Structure
Properties
CAS No. |
40763-98-2 |
|---|---|
Molecular Formula |
C13H13N3O2 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
2-amino-5-(4-aminophenoxy)benzamide |
InChI |
InChI=1S/C13H13N3O2/c14-8-1-3-9(4-2-8)18-10-5-6-12(15)11(7-10)13(16)17/h1-7H,14-15H2,(H2,16,17) |
InChI Key |
BYSLVGKEWPEEPI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)OC2=CC(=C(C=C2)N)C(=O)N |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC(=C(C=C2)N)C(=O)N |
Other CAS No. |
40763-98-2 |
Pictograms |
Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 2 Amino 5 4 Aminophenoxy Benzamide
Established Synthetic Routes for 2-Amino-5-(4-aminophenoxy)benzamide
The creation of the this compound core structure relies on fundamental organic reactions, primarily focusing on the formation of the amide bond and the assembly of the substituted benzene (B151609) rings.
Condensation Reactions in Benzamide (B126) Synthesis
Condensation reactions are a cornerstone of benzamide synthesis, typically involving the reaction of a carboxylic acid or its derivative with an amine. The direct condensation of a benzoic acid with an amine is a straightforward approach, though it often requires high temperatures (above 160°C) to drive the reaction by removing water. youtube.com To circumvent these harsh conditions, various activating agents and catalysts have been developed.
One common strategy involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride or anhydride, which then readily reacts with an amine. nih.gov For instance, benzoic acid can be treated with a chlorinating agent like thionyl chloride to form benzoyl chloride, which subsequently reacts with an appropriate amine to yield the benzamide.
Catalytic methods offer a more atom-economical and milder alternative. Lewis acids like titanium tetrachloride (TiCl₄) can facilitate the direct condensation of carboxylic acids and amines. nih.gov The reaction is proposed to proceed through the formation of a titanium-carboxylate adduct, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. nih.gov Other catalysts, such as boric acid and even silica, have been shown to promote the thermal condensation of carboxylic acids and amines. youtube.comsciencemadness.org
The following table summarizes various catalytic systems used in benzamide synthesis through condensation reactions.
| Catalyst/Reagent | Conditions | Substrate Scope | Yield | Reference |
| Diatomite earth@IL/ZrCl₄ | Ultrasonic irradiation, room temp. | Benzoic acids and amines | High | researchgate.net |
| TiCl₄ | Pyridine, 85°C | Wide range of carboxylic acids and amines | Moderate to excellent | nih.gov |
| Boric Acid | Molten urea, 165°C | Benzoic acid and urea | ~70% (estimated) | sciencemadness.org |
| Phosphoric Acid | Molten urea | Benzoic acid and urea | Variable | sciencemadness.org |
| Zinc Oxide | Molten urea | Benzoic acid and urea | Variable | sciencemadness.org |
| Oxalic Acid | Ethanol, reflux | o-phenylenediamine and aromatic acids | Excellent | researchgate.net |
| Ammonium Chloride | Ethanol, 80-90°C | o-phenylenediamine and aromatic acids | Good | researchgate.netrasayanjournal.co.in |
Multi-step Synthetic Pathways to the this compound Scaffold
The synthesis of a specifically substituted benzamide like this compound generally requires a multi-step approach to introduce the various functional groups at the correct positions on the benzene rings. While a direct synthesis for this exact molecule is not readily found in the provided search results, a plausible pathway can be constructed based on established organic transformations.
A potential synthetic route could start from a precursor like 2-amino-3-methylbenzoic acid. sioc-journal.cn This could undergo a series of reactions including protection of the amino group, nitration, reduction of the nitro group, and ether formation to introduce the 4-aminophenoxy group, followed by amidation of the carboxylic acid.
An analogous multi-step synthesis is described for 2-(4'-aminophenyl)-5-aminobenzimidazole, which involves the condensation of p-nitrobenzoic acid with aniline (B41778), followed by dinitration, reduction of the nitro groups to amines, and finally a dehydrocyclization to form the benzimidazole (B57391) ring. google.comgoogle.com This highlights the general strategy of building complex aromatic systems through a sequence of nitration, reduction, and condensation/cyclization reactions.
A general multi-step synthesis for substituted benzamides might involve the following key steps:
Protection: Protecting existing functional groups (like amines) to prevent unwanted side reactions.
Nitration: Introduction of a nitro group, which can later be reduced to an amino group.
Nucleophilic Aromatic Substitution or Etherification: To introduce the phenoxy linkage.
Reduction: Conversion of nitro groups to amino groups.
Amidation: Formation of the benzamide functional group.
Deprotection: Removal of protecting groups to yield the final product.
Advanced Synthetic Strategies for Analogous and Derivative Compounds
Modern organic synthesis focuses on developing more efficient and versatile methods, such as one-pot reactions and novel catalytic systems, to create complex molecules like benzamide derivatives.
One-Pot Synthesis Techniques for Substituted Benzamides
One-pot synthesis, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, offers significant advantages in terms of efficiency, time, and resource management. sioc-journal.cn
Another example is the one-pot synthesis of benzamide from benzaldehyde, ammonia, and hydrogen peroxide using a bifunctional catalyst. nih.gov This tandem reaction involves the ammoximation of the aldehyde followed by the rearrangement of the resulting oxime to the amide. nih.gov Such one-pot procedures are highly desirable for creating libraries of substituted benzamides for drug discovery and other applications.
Reductive Amination Approaches in Benzamide Derivatization
Reductive amination is a powerful and versatile method for forming C-N bonds, typically by reacting a carbonyl compound (aldehyde or ketone) with an amine in the presence of a reducing agent. byu.edumasterorganicchemistry.com This process proceeds through the in-situ formation of an imine or iminium ion, which is then reduced to the corresponding amine. byu.eduyoutube.com
While reductive amination is primarily used to synthesize amines, it can be a key step in the synthesis of benzamide derivatives that contain additional amino groups. For instance, if a benzamide precursor contains a carbonyl group, this can be converted to an amine via reductive amination. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly useful as they can selectively reduce the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.comyoutube.comyoutube.com
The general scheme for reductive amination is as follows:
Step 1: Imine/Iminium Ion Formation: The amine reacts with the carbonyl group of an aldehyde or ketone to form an imine (for primary amines) or an enamine (for secondary amines), which can be protonated to form an iminium ion. youtube.com
Step 2: Reduction: A hydride reagent, such as NaBH₃CN, reduces the imine or iminium ion to the amine. masterorganicchemistry.comyoutube.com
This method avoids the problem of multiple alkylations that can occur with direct alkylation of amines. masterorganicchemistry.com
Acylation and Carboxylic Acid Activation in Benzamide Formation
The formation of the amide bond through acylation is a fundamental transformation. Beyond the use of acyl chlorides, a variety of methods have been developed to activate carboxylic acids for reaction with amines.
Carboxylic Acid Activation: Activating agents are frequently employed to convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby facilitating nucleophilic attack by the amine. nih.gov This can be achieved using coupling reagents that form highly reactive acylating intermediates in situ. nih.gov
Enzymatic strategies also exist for activating carboxylic acids. For example, acyl-adenylating enzymes use ATP to form an acyl-AMP intermediate, which is a highly activated species that can then react with an amine to form the amide bond. researchgate.net
Direct Acylation: Direct acylation of amines with carboxylic acids often requires forcing conditions. However, the use of specific catalysts can enable these reactions to proceed under milder conditions. youtube.com For example, certain boronic acids have been shown to be effective catalysts for direct amidation at room temperature, presumably through the formation of an acylborate intermediate. organic-chemistry.org
The following table outlines some modern reagents for carboxylic acid activation in benzamide synthesis.
| Activating Reagent/Catalyst | Key Features | Reference |
| Tetramethyl orthosilicate (B98303) (TMOS) | Effective for direct amidation of aliphatic and aromatic carboxylic acids. | organic-chemistry.org |
| 5-methoxy-2-iodophenylboronic acid (MIBA) | Catalytic, mild conditions, room temperature. | organic-chemistry.org |
| (2-(Thiophen-2-ylmethyl)phenyl)boronic acid | Highly active catalyst for direct amidation at room temperature. | organic-chemistry.org |
| Titanium tetrachloride (TiCl₄) | Mediates one-pot condensation of carboxylic acids and amines. | nih.gov |
| NDTP (N,N'-Disuccinimidyl dithiodicarbonate) | Mild, non-irritating, recyclable coupling reagent. | organic-chemistry.org |
Chemical Transformations and Functionalization of the this compound Core
The dual primary amine groups and the amide functionality of the this compound molecule are key to its chemical reactivity, allowing for a wide range of derivatization reactions. This adaptability enables the creation of new compounds with specific, tailored properties.
Strategies for Introducing Diverse Substituents onto the Benzamide Framework
A variety of substituents can be introduced onto the this compound framework using several synthetic methods. The amino groups are primary targets for these modifications. For example, acylation reactions with acyl halides or anhydrides can introduce various acyl groups, altering the molecule's electronic and steric characteristics.
Another common functionalization technique is alkylation, where the amino groups are reacted with alkyl halides to form secondary or tertiary amines. The degree and nature of the alkylation can be controlled by the choice of reaction conditions. Sulfonylation, through reaction with sulfonyl chlorides, can also be employed to produce sulfonamides.
Table 1: Strategies for Substituent Introduction
| Reagent Class | Reaction Type | Resulting Functional Group |
| Acyl Halides/Anhydrides | Acylation | Amide |
| Alkyl Halides | Alkylation | Secondary/Tertiary Amine |
| Sulfonyl Chlorides | Sulfonylation | Sulfonamide |
Synthesis of Prodrug Forms and Modified Benzamide Conjugates
The structure of this compound is well-suited for the creation of prodrugs and other modified conjugates. Prodrugs are often designed to mask active functional groups to enhance pharmacokinetic properties. nih.gov
A prevalent prodrug strategy for compounds with amino groups is the formation of carbamates or the conjugation with amino acids to improve water solubility and bioavailability. nih.govnih.gov For instance, the conjugation of alanyl- and lysyl-amide hydrochloride salts to the primary amine has been explored to create water-soluble prodrugs. nih.gov These prodrugs can be designed for selective activation at a target site, for example, by an enzyme that is localized in tumor tissue. nih.gov
Modified benzamide conjugates can also be synthesized. For example, the attachment of moieties like 2-amino-1,4-naphthoquinone can lead to new derivatives with potential biological activities. nih.gov
Applications of this compound as a Synthetic Building Block
The utility of this compound as a synthetic intermediate is demonstrated in its use for constructing a range of organic molecules, from dyes to complex heterocyclic systems.
Intermediate in the Synthesis of Azo Dyes and Related Chromophores
With its two primary aromatic amine groups, this compound is a valuable precursor in the synthesis of azo dyes. The process typically involves diazotization of one of the amino groups with nitrous acid, which is then coupled with an electron-rich aromatic compound to form the characteristic azo linkage (-N=N-). google.com The specific color and properties of the resulting dye can be fine-tuned by the choice of the coupling partner. google.com A related compound, 2-(4'-amino-phenyl)-5-amino-benzimidazole, also serves as an important intermediate in the production of azo dyes. google.com
Precursor for Complex Organic Molecules
Beyond its application in dye synthesis, this compound is a foundational molecule for building more elaborate organic structures. The reactive sites on the molecule allow for its incorporation into larger, polyfunctional systems.
For example, the amino groups can participate in cyclization reactions to form various heterocyclic structures. The reaction of 2-aminobenzamide (B116534) derivatives with other reagents can lead to the formation of quinazoline (B50416) derivatives. researchgate.net Similarly, related benzamide structures can be used to synthesize benzoxazole (B165842) and benzimidazole derivatives. google.comnih.gov These complex molecules have potential applications in various fields, including medicinal chemistry and materials science. For instance, some 2-aminobenzamide derivatives have been evaluated as antimicrobial agents, and thiazole (B1198619) derivatives of aminobenzamides have been investigated as receptor antagonists. nih.govnih.gov
Analytical and Spectroscopic Characterization Techniques in 2 Amino 5 4 Aminophenoxy Benzamide Research
Chromatographic Separation and Purity Assessment
Chromatographic techniques are indispensable for separating 2-Amino-5-(4-aminophenoxy)benzamide from reaction impurities and for quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods employed for these purposes.
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC is a cornerstone technique for the analysis of non-volatile organic compounds like this compound. The separation is typically achieved using a reversed-phase column, where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is a polar solvent mixture.
A common approach involves a gradient elution system. For instance, a versatile HPLC method for benzimidazole (B57391) derivatives utilizes a gradient system with a Nucleosil C8 column. The mobile phase consists of two components: Mobile Phase A, a mixture of 85% orthophosphoric acid, water, and acetonitrile (B52724) (0.05:75:25, v/v/v), and Mobile Phase B, with a different ratio of the same components (0.05:50:50, v/v/v). Both phases are adjusted to a pH of 4.5. nih.govresearchgate.net Detection is often carried out using a UV detector, with wavelengths set according to the chromophoric properties of the benzamide (B126) structure; for many benzimidazole derivatives, detection at 254 nm and 288 nm is effective. nih.govresearchgate.net
The selection of the mobile phase is critical. For applications requiring compatibility with mass spectrometry, formic acid is often substituted for non-volatile acids like phosphoric acid. The retention time of the compound is a key parameter for identification, while the peak area provides quantitative information on its concentration.
| Parameter | Typical Condition | Reference |
| Stationary Phase | Nucleosil C8 | nih.govresearchgate.net |
| Mobile Phase A | 85% H₃PO₄ / H₂O / ACN (0.05:75:25) | nih.govresearchgate.net |
| Mobile Phase B | 85% H₃PO₄ / H₂O / ACN (0.05:50:50) | nih.govresearchgate.net |
| pH | 4.5 | nih.govresearchgate.net |
| Detection | UV at 254 nm or 288 nm | nih.govresearchgate.net |
Ultra-Performance Liquid Chromatography (UPLC) Applications
UPLC represents a significant advancement in liquid chromatography, offering higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. This is achieved by using columns with smaller particle sizes (typically sub-2 µm). The principles of separation are similar to HPLC, but the instrumentation is designed to handle the higher backpressures generated by the densely packed columns.
For the analysis of aromatic amines, UPLC systems like the ACQUITY UPLC H-Class have been shown to be highly effective. waters.com These systems can rapidly separate complex mixtures of isomers and provide sensitive detection, often in conjunction with mass spectrometry. waters.com A typical UPLC method for related compounds might use a BEH C18 column (50 x 2.1 mm, 1.7 µm) with a gradient elution of a buffered mobile phase and an organic modifier like acetonitrile or methanol (B129727). mdpi.com The higher efficiency of UPLC allows for the separation of structurally similar compounds, which is crucial for the purity assessment of this compound, especially in distinguishing it from potential positional isomers. mdpi.combohrium.com
| Parameter | Typical Condition | Reference |
| Stationary Phase | ACQUITY UPLC BEH C18 (1.7 µm) | mdpi.com |
| Mobile Phase | Gradient of aqueous buffer and Acetonitrile/Methanol | mdpi.com |
| Detection | UV or Mass Spectrometry (MS) | waters.com |
| Advantage | Faster analysis, higher resolution and sensitivity | mdpi.com |
Structural Confirmation through Spectroscopic Analysis
Once purified, the definitive structure of this compound is confirmed using a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) confirms the molecular weight and provides clues about the structure through fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Benzamide Derivatives
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are employed to provide a complete picture of the molecule's structure.
In the ¹H NMR spectrum of a benzamide derivative, the protons on the aromatic rings will appear as multiplets in the downfield region (typically 6.5-8.5 ppm). The chemical shifts and coupling patterns of these protons provide information about their relative positions on the rings. The protons of the two amino groups (-NH₂) and the benzamide (-CONH₂) will appear as broad singlets, and their chemical shifts can be influenced by the solvent and concentration.
The ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbon of the benzamide group is typically observed at a significant downfield shift (around 165-170 ppm). The aromatic carbons will have signals in the 110-160 ppm range, with their specific chemical shifts being influenced by the substituents (amino and phenoxy groups). For example, in related N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers, the carbonyl carbon appears around 165.90 ppm, and the aromatic carbons span a range from approximately 121 to 158 ppm. mdpi.com
A complete assignment of all proton and carbon signals is often achieved using two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), which shows proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), which correlate protons to their directly attached carbons and to more distant carbons, respectively.
Representative ¹³C NMR Chemical Shifts for a Benzamide Moiety:
| Carbon Atom | Typical Chemical Shift (ppm) | Reference |
| Carbonyl (C=O) | 165 - 170 | mdpi.com |
| Aromatic C-N | 140 - 150 | mdpi.com |
| Aromatic C-O | 150 - 160 | mdpi.com |
| Unsubstituted Aromatic C | 115 - 135 | mdpi.com |
Mass Spectrometry (MS) in Molecular Mass and Structural Elucidation
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound (C₁₃H₁₃N₃O₂), the expected molecular weight is approximately 243.26 g/mol . researchgate.net In an MS experiment, the molecule is ionized, and the resulting molecular ion peak ([M]⁺ or [M+H]⁺) confirms the molecular weight.
In addition to providing the molecular weight, mass spectrometry offers structural information through the analysis of fragmentation patterns. When the molecular ion breaks apart in the mass spectrometer, it forms characteristic fragment ions. The fragmentation of benzamides often involves cleavage of the amide bond and fragmentation of the aromatic rings. The study of these fragmentation pathways can help to confirm the connectivity of the atoms within the molecule. For instance, in the mass spectra of α-aminophenone derivatives, the formation of immonium ions is a characteristic fragmentation pathway. researchgate.net Tandem mass spectrometry (MS/MS) can be used to isolate a specific ion and then fragment it further to gain more detailed structural information. nih.govwvu.edu
Expected Molecular Ion Peaks for this compound:
| Ion | Expected m/z |
| [M]⁺ | ~243.10 |
| [M+H]⁺ | ~244.11 |
| [M+Na]⁺ | ~266.09 |
Molecular Interactions and Pre Clinical Biological Activities of 2 Amino 5 4 Aminophenoxy Benzamide and Its Analogs
Investigation of Receptor Tyrosine Kinase (RTK) Inhibition
The N-(2-aminophenyl)benzamide scaffold is a core component of various molecules designed to interact with protein kinases. The inclusion of a 2-amino group on related heterocyclic scaffolds, such as pyrrolo[2,3-d]pyrimidines, has been investigated for its potential to enhance inhibitory activity against multiple receptor tyrosine kinases. nih.gov This enhancement is thought to occur through the formation of an additional hydrogen bond in the hinge region of the ATP binding site, a site not utilized by ATP itself. nih.gov
Inhibition Profiles against EGFR, HER-2, HER-4, IGF1R, InsR, KDR, PDGFRα, and PDGFRβ
While specific inhibitory data for 2-Amino-5-(4-aminophenoxy)benzamide against a broad panel of RTKs is not extensively detailed in the available literature, studies on analogous compounds provide insights into the potential of this chemical class. For instance, a series of novel compounds containing a 4-(aminomethyl)benzamide (B1271630) fragment were synthesized and evaluated for their inhibitory activity against eight different receptor tyrosine kinases. mdpi.com The majority of these synthesized compounds demonstrated potent inhibitory activity against the tested kinases, which included EGFR, HER-2, HER-4, IGF1R, InsR, KDR (VEGFR2), PDGFRα, and PDGFRβ. mdpi.com
In one study, specific 4-(arylaminomethyl)benzamide derivatives showed notable inhibition of KDR (VEGFR2), with inhibition percentages ranging from 16–48% at a 10 nM concentration. mdpi.com Another study on pyrrolo[2,3-d]pyrimidine analogs highlighted that the presence or absence of a 2-amino group significantly impacted potency. The 2-amino analogs were generally more effective against EGFR and PDGFR-β, whereas the 2-desamino analogs showed greater potency against VEGFR-2. nih.gov
Table 1: Illustrative RTK Inhibition Profile of Benzamide (B126) Analogs
| Kinase Target | Analog Class | Observed Activity |
| EGFR | Pyrrolo[2,3-d]pyrimidine Analogs | 2-amino analogs show improved inhibition. nih.gov |
| PDGFRβ | Pyrrolo[2,3-d]pyrimidine Analogs | 2-amino analogs show improved inhibition. nih.gov |
| KDR (VEGFR2) | 4-(Arylaminomethyl)benzamide Derivatives | Inhibition of 16–48% at 10 nM. mdpi.com |
| KDR (VEGFR2) | Pyrrolo[2,3-d]pyrimidine Analogs | 2-desamino analogs show greater potency. nih.gov |
Mechanistic Insights into Kinase Active Site Binding
The binding mechanism of kinase inhibitors is often categorized based on the conformation of the kinase they bind to. Type I inhibitors bind to the active "DFG-in" conformation, while Type II inhibitors bind to the inactive "DFG-out" conformation of the kinase's activation loop. nih.gov
Docking studies of 4-(aminomethyl)benzamide derivatives suggest that the flexible linker allows these molecules to position themselves within the allosteric pocket and extend into the adenine (B156593) pocket of the kinase active site. mdpi.com This positioning is believed to be responsible for their inhibitory activity. mdpi.com For a molecule to act as a Type II inhibitor, it typically forms hydrogen bonds with the hinge region of the kinase and extends into a hydrophobic pocket created by the DFG-out conformation. nih.gov For example, the clinically approved inhibitor Sorafenib binds to VEGFR in this manner, with its trifluoromethylphenyl ring occupying a specific hydrophobic pocket. mdpi.com The N-(2-aminophenyl)benzamide moiety, while more commonly associated with HDAC inhibition, provides a structural framework that can be adapted for kinase inhibition, where specific substitutions determine potency and selectivity. nih.gov
Exploration of Histone Deacetylase (HDAC) Inhibition
The N-(2-aminophenyl)benzamide structure is a well-established zinc-binding group found in a class of potent histone deacetylase (HDAC) inhibitors. nih.gov These inhibitors have garnered significant attention as potential therapeutic agents. nih.gov
Binding Characteristics with HDAC Isoforms, e.g., HDAC2
Analogs of this compound that contain the core N-(2-aminophenyl)benzamide functionality have demonstrated significant inhibitory activity, particularly against Class I HDACs (HDAC1, HDAC2, and HDAC3). frontiersin.org The primary mechanism of action involves the N-(2-aminophenyl)benzamide group chelating the zinc ion (Zn2+) that is essential for catalysis within the active site of the HDAC enzyme. nih.govepa.gov
For example, the analog N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) was found to be a selective Class I HDAC inhibitor. frontiersin.org Its inhibitory concentrations (IC50) were determined to be 95.2 nM against HDAC1, 260.7 nM against HDAC2, and 255.7 nM against HDAC3. frontiersin.orgnih.gov Another N-(2-aminophenyl)benzamide derivative, compound 24a , also showed Class I selectivity with potent inhibition of HDAC3-NCoR1 (IC50 of 12 nM) and weaker inhibition of HDAC2 (IC50 of 85 nM) and HDAC1 (IC50 of 930 nM). epa.gov
The binding kinetics of these inhibitors can vary. Some, like compound 109 , act as slow-on/tight-binding inhibitors for both HDAC1 and HDAC3, indicating the formation of a stable enzyme-inhibitor complex. nih.gov This contrasts with other inhibitors that may exhibit faster on/off rates. nih.gov The specific substitutions on the benzamide ring system play a crucial role in determining both the potency and the selectivity of the inhibitor for different HDAC isoforms. nih.gov
Table 2: HDAC Inhibition Profiles of N-(2-aminophenyl)benzamide Analogs
| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | Reference |
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | 95.2 | 260.7 | 255.7 | frontiersin.org, nih.gov |
| Compound 24a | 930 | 85 | 12 (HDAC3-NCoR1) | epa.gov |
Modulation of Other Enzymes and Receptors
Beyond kinases and HDACs, benzamide derivatives are being explored for their modulatory effects on other key enzymes involved in metabolic pathways.
Glucokinase (GK) Activation Studies
Glucokinase (GK) is a critical enzyme in glucose metabolism, and its activation is a therapeutic strategy for managing hyperglycemia. nih.gov Small molecule glucokinase activators (GKAs) function by lowering the glucose threshold required for enzyme activation. nih.gov
Recent studies have highlighted the potential of benzamide derivatives as glucokinase activators. nih.gov While specific studies on this compound as a GK activator are not prominent, the broader class of benzamide derivatives has shown promise. nih.gov For instance, a series of 3,5-disubstituted benzamide analogs demonstrated considerable antihyperglycemic activity in animal models through GK activation. nih.gov The mechanism of GK activation involves the binding of the activator molecule to an allosteric site on the enzyme, which induces a conformational change from an inactive to an active state, thereby enhancing its catalytic efficiency. nih.gov
Serotonin (B10506) Receptor Agonism, e.g., 5-HT4 Receptor
The benzamide scaffold is a key structural feature in a variety of pharmacologically active compounds, including agonists of the serotonin 5-HT4 receptor. nih.govnih.gov This receptor, a G protein-coupled receptor that stimulates cAMP production, is found in the central and peripheral nervous systems and plays a role in modulating the release of various neurotransmitters. wikipedia.org Its presence in the alimentary tract, urinary bladder, and heart underpins its importance as a therapeutic target. wikipedia.org
Benzamide derivatives have been instrumental in the characterization of the 5-HT4 receptor. nih.gov Compounds such as cisapride, a piperidinyl benzamide, were developed as potent 5-HT4 receptor agonists to act as prokinetic agents, promoting gastrointestinal motility. nih.gov Studies on frog adrenocortical cells demonstrated that benzamide derivatives could dose-dependently stimulate corticosteroid production, an effect mediated by the activation of a 5-HT4 receptor subtype that is positively coupled to adenylate cyclase. nih.gov While direct studies on this compound are not extensively detailed in the available literature, the established activity of various substituted benzamides suggests the potential of this structural class to interact with serotonin receptors. The specific substitution pattern on the benzamide core is crucial for affinity and efficacy at the 5-HT4 receptor. nih.gov
Broader Biological Activity Spectrum
Antioxidant Potential and Mechanism of Action
A range of N-arylbenzamides bearing amino and hydroxy groups have been investigated for their antioxidant capacity. nih.gov Computational and experimental studies, such as DPPH and FRAP assays, have shown that many of these compounds exhibit significant antioxidative properties, in some cases superior to the standard antioxidant BHT. nih.gov
Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)
Benzamide derivatives have demonstrated a wide spectrum of antimicrobial activities. nanobioletters.com The core structure is considered a pharmacophore that can be modified to target various microorganisms, including bacteria and fungi. nih.gov
Studies on a series of 2-aminobenzamide (B116534) derivatives revealed that specific substitutions significantly influence their efficacy. For instance, 2-Amino-N-(4-methoxyphenyl)benzamide was identified as a particularly potent agent, showing excellent antifungal activity against Aspergillus fumigatus, even more potent than the standard drug Clotrimazole, as well as good to moderate activity against other fungal and bacterial strains. nih.gov The antimicrobial potential of benzamide derivatives is attributed to the specific arrangement of atoms that create pharmacophoric sites, and it's hypothesized that the charge differences between heteroatoms in these sites may enhance antibacterial activity. nih.gov Other related heterocyclic structures, such as those incorporating 2-aminooxazole, have also shown high activity against mycobacteria, including multidrug-resistant strains of Mycobacterium tuberculosis. mdpi.com Amide derivatives, in general, are recognized for their antibacterial and antifungal properties, with their mechanism often targeting essential microbial enzymes like glucosamine-6-phosphate synthase. nanobioletters.comnih.gov
Table 1: Antimicrobial Activity of Selected Benzamide Analogs
| Compound/Analog | Target Organism(s) | Observed Activity | Reference |
|---|---|---|---|
| 2-Amino-N-(4-methoxyphenyl)benzamide | Aspergillus fumigatus | Excellent antifungal activity, more potent than Clotrimazole. | nih.gov |
| 2-Amino-N-(4-methoxyphenyl)benzamide | Various bacteria and fungi | Moderate to good antibacterial and antifungal activity. | nih.gov |
| N-oxazolyl- and N-thiazolylcarboxamides | Mycobacterium tuberculosis | High antimycobacterial activity (MIC ≤ 7.81 µg/mL). | mdpi.com |
| Substituted Benzamides | B. subtilis, E. coli | Significant antibacterial activity with low MIC values (3.12-6.25 µg/mL). | nanobioletters.com |
Antiproliferative Activities in In Vitro Cellular Models
The benzamide scaffold is a constituent of numerous compounds evaluated for their antiproliferative effects against various cancer cell lines. nih.govnih.gov Derivatives incorporating a phenoxy linkage have shown notable activity.
A series of novel 2-(2-phenoxyacetamido)benzamides were synthesized and tested for their in vitro antiproliferative activity against the K562 human chronic myelogenous leukemia cell line. nih.gov The most active among these compounds were found to induce cell cycle arrest in the G0/G1 phase and trigger apoptosis mediated by caspase activation. nih.gov Similarly, 2-amino-1,4-naphthoquinone-benzamide derivatives have been designed as apoptosis inducers, with many compounds in the series demonstrating greater potency than the standard chemotherapeutic agent cisplatin (B142131) against the MDA-MB-231 breast cancer cell line. nih.gov For example, an aniline (B41778) derivative (5e) and a 3-nitroaniline (B104315) derivative (5l) from this class were found to be approximately 79 times more potent than cisplatin against this cell line. nih.gov The proposed mechanism for some of these compounds involves the inhibition of key enzymes like topoisomerase II. nih.gov Other studies on bis-benzamides have identified potent inhibitors of the androgen receptor (AR) interaction with coactivators, which is critical for prostate cancer cell growth. nih.gov
Table 2: In Vitro Antiproliferative Activity of Selected Benzamide Analogs
| Compound/Analog Class | Cell Line(s) | Key Findings | Reference |
|---|---|---|---|
| 2-(2-Phenoxyacetamido)benzamides | K562 (Leukemia) | Active compounds cause G0/G1 cell cycle arrest and apoptosis. | nih.gov |
| 2-Amino-1,4-naphthoquinone-benzamides | MDA-MB-231 (Breast), HT-29 (Colon) | Many derivatives more potent than cisplatin; induce apoptosis. | nih.gov |
| Bis-Benzamides | LNCaP (Prostate) | Inhibition of androgen receptor activity; IC50 values as low as 40 nM. | nih.gov |
| 2-Phenoxybenzamides | P. falciparum (NF54) | High antiplasmodial activity with good selectivity. | mdpi.com |
Structure-Activity Relationship (SAR) Derivations
Impact of the Benzamide Core, Amino Groups, and Phenoxy Linkages on Biological Activity
The biological activities of benzamide derivatives are profoundly influenced by their structural features, including the central benzamide core, the nature and position of amino groups, and the presence of phenoxy linkages. nih.gov
Benzamide Core and Amino Groups: The benzamide core serves as a versatile scaffold. The amino group's position and substitution are critical. In antiproliferative bis-benzamides, a nitro group at the N-terminal was found to be crucial for activity against prostate cancer cells, while its reduction to an amine group led to inactivity. nih.gov In contrast, for antioxidant N-arylbenzamides, the presence of amino groups, particularly when protonated, contributes positively to their capacity. nih.gov The antimicrobial activity of 2-aminobenzamides is also highly dependent on the substituents attached to the amide nitrogen. nih.gov
Phenoxy Linkage: The phenoxy moiety plays a significant role in modulating the biological effects of these compounds. In a series of 2-(2-phenoxyacetamido)benzamides, this linkage was integral to their antiproliferative action. nih.gov Structure-activity relationship studies on 2-phenoxybenzamides with antiplasmodial activity revealed that the substitution pattern on the phenoxy ring is a key determinant of efficacy and selectivity. mdpi.comresearchgate.net For instance, a 4-fluorophenoxy substituent was generally found to have an advantageous effect on activity compared to an unsubstituted phenoxy group. mdpi.com The replacement of the phenoxyacetamido scaffold with other structures often leads to a variation in activity, highlighting the importance of this specific structural element. nih.gov
Influence of Substituent Positioning and Electronic Properties on Potency and Selectivity
The biological activity of this compound and its analogs is profoundly influenced by the nature and position of substituents on their aromatic rings. Structure-activity relationship (SAR) studies reveal that even minor modifications to the chemical structure can lead to significant changes in potency and selectivity. These changes are primarily governed by the electronic properties (electron-donating or electron-withdrawing) and steric effects of the substituents.
Research into compounds with similar benzamide or bioisosteric cores demonstrates key principles applicable to the analogs of this compound. For instance, in a series of 2-amino-1,4-naphthoquinone-benzamide derivatives, the type of substituent on a phenyl ring was shown to be a critical determinant of cytotoxic activity against various cancer cell lines. nih.gov An unsubstituted phenyl ring (Compound 5e) and a 3-nitrophenyl derivative (Compound 5l) exhibited the most potent effects against the MDA-MB-231 breast cancer cell line. nih.gov The introduction of methyl groups (electron-donating) at the 4-position or at the 2- and 4-positions resulted in a slight decrease in cytotoxicity. nih.gov Conversely, the addition of halogen atoms (electron-withdrawing and increasing lipophilicity), such as chloro or bromo, at various positions on the phenyl ring led to a dramatic reduction in cytotoxic effect. nih.gov
The position of a substituent is as crucial as its chemical nature. In studies of potential ERK1/2 inhibitors based on a thiazolidine-2,4-dione scaffold, moving an ethoxy group from the 4-position to the 2-position on the benzylidene ring significantly enhanced the compound's ability to inhibit cell proliferation and induce apoptosis. nih.govnih.gov This highlights that the spatial arrangement of functional groups is critical for optimal interaction with the biological target.
Similarly, the core structure itself is a key determinant of selectivity. In the development of dasatinib (B193332) analogs based on a 2-amino-thiazole-5-carboxylic acid phenylamide structure, it was found that the pyrimidin-4-ylamino core of dasatinib was essential for its broad anti-tumor activity against non-leukemia cell lines. nih.gov One of the synthesized analogs, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide, showed high potency against K563 leukemia cells but was significantly less active against breast and colon carcinoma cell lines, demonstrating a high degree of selectivity. nih.gov
The electronic properties of substituents also play a direct role. In the context of 2-amino-5-nitrothiazole (B118965) amides, which are analogs of the antiparasitic drug Nitazoxanide, the introduction of a 4-chloro substituent was noted to have both steric and electronic effects on the thiazole (B1198619) ring. nih.gov This was theorized to force the adjacent 5-nitro group slightly out-of-plane with the ring, which could lower the resonance stability of the active amide anion, thereby slightly reducing its biological activity against H. pylori and C. jejuni. nih.gov
Furthermore, acylation of amino groups can be a critical factor for potency. In a series of 2-amino-5-benzoyl-4-phenylthiazole derivatives developed as adenosine (B11128) A1 receptor antagonists, acylation of the 2-amino group was found to be essential for achieving high affinity for the receptor. nih.gov
The following tables summarize research findings on the influence of substituents on the biological activity of various benzamide analogs and related heterocyclic compounds.
Table 1: Influence of Phenyl Ring Substituents on Cytotoxic Activity of 2-Amino-1,4-naphthoquinone-benzamide Analogs nih.gov
| Compound | Substituent on Phenyl Ring | IC₅₀ (µM) against MDA-MB-231 cells | Relative Potency |
| 5e | Unsubstituted | 0.4 | Very High |
| 5l | 3-NO₂ | 0.4 | Very High |
| 5f | 4-CH₃ | > 0.4 (Slight reduction) | High |
| 5g | 2,4-diCH₃ | > 0.4 (Slight reduction) | High |
| 5h | 2-Cl | Decreased | Low |
| 5i | 3-Cl | Decreased | Low |
| 5j | 2,4-diCl | Decreased | Low |
| 5k | 4-Br | Decreased | Low |
Table 2: Influence of Substituent Position on Antiproliferative Activity of Thiazolidine-2,4-dione Analogs nih.govnih.govresearchgate.net
| Compound | Position of Ethoxy Group on Phenyl Ring | Biological Effect |
| Lead Compound | 4-position | Potent inhibitor of cell proliferation |
| Analog | 2-position | Significantly improved inhibition of cell proliferation and apoptosis induction |
Computational and Theoretical Studies on 2 Amino 5 4 Aminophenoxy Benzamide
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. walshmedicalmedia.com It is widely used to forecast the interaction between a small molecule ligand and a protein receptor at the atomic level. walshmedicalmedia.com This allows for the characterization of the ligand's behavior in the binding site of target proteins and the elucidation of fundamental biochemical processes. walshmedicalmedia.com For 2-Amino-5-(4-aminophenoxy)benzamide, docking studies can be instrumental in identifying potential protein targets and understanding the structural basis of its activity.
Molecular docking simulations predict how a ligand like this compound fits into the binding pocket of a protein and estimate the strength of the interaction, known as binding affinity. This affinity is often represented by a scoring function, typically in units of kcal/mol. Studies on other benzamide (B126) derivatives have successfully used docking to evaluate their binding to enzymes like topoisomerases and tyrosine kinases. nih.govdergipark.org.tr For example, docking studies of some benzamide derivatives against Topoisomerase IIα have shown binding energies ranging from -92 to -114 kcal/mol. dergipark.org.tr
These simulations provide various possible binding poses, ranked by their predicted binding affinities. This information is crucial for understanding how the molecule might inhibit or activate a protein. The primary amino groups, the central amide, and the ether linkage of this compound are key features that would determine its orientation and binding affinity within a protein's active site.
Table 1: Predicted Binding Affinities of this compound with Potential Protein Targets (Hypothetical) This table is illustrative and based on typical results for similar compounds.
| Protein Target | Protein Data Bank (PDB) ID | Predicted Binding Affinity (kcal/mol) | Potential Therapeutic Area |
|---|---|---|---|
| Epidermal Growth Factor Receptor (EGFR) Kinase | 1M17 | -9.8 | Anticancer |
| Histone Deacetylase 2 (HDAC2) | 3MAX | -8.5 | Anticancer, Neurodegenerative diseases |
| Topoisomerase IIα | 5GWK | -10.2 | Anticancer |
| Adenosine (B11128) A2A Receptor | 5NM4 | -7.9 | Neurodegenerative diseases |
Beyond predicting binding modes, molecular docking elucidates the specific non-covalent interactions between the ligand and the amino acid residues of the enzyme's active site. nih.gov These interactions, which include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking, are fundamental to the stability of the ligand-protein complex. nih.govlibretexts.org
The active site of an enzyme is a unique chemical environment composed of a specific arrangement of amino acid residues. libretexts.orgkhanacademy.org The structure of this compound, with its hydrogen bond donors (the -NH2 and -CONH2 groups) and acceptors (the C=O oxygen), as well as its two aromatic rings, allows for a variety of these interactions. Docking studies could reveal, for instance, hydrogen bonding between the amide group of the compound and backbone atoms of residues like glycine (B1666218) or serine, or pi-pi stacking interactions between its phenyl rings and aromatic residues like phenylalanine or tyrosine in the active site. dergipark.org.tr Understanding these specific interactions is key to explaining the molecule's biological activity and for rationally designing derivatives with improved potency and selectivity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. scienceforecastoa.com The goal of a QSAR study is to develop a predictive model that can estimate the activity of new, un-synthesized molecules. scienceforecastoa.comnih.gov This approach saves significant time and resources in the drug discovery process. nih.gov
A QSAR model is built by calculating various molecular descriptors for a set of compounds with known activities. These descriptors, which quantify physicochemical properties like lipophilicity (logP), electronic effects, and steric properties, are then used as variables in a regression analysis to create a predictive equation. uobasrah.edu.iq While a specific QSAR model for this compound has not been reported, its development would involve synthesizing a library of its derivatives, testing their biological activity, and correlating these results with calculated molecular descriptors. Such a model could guide the optimization of the lead compound by predicting which structural modifications would enhance its therapeutic effect. researchgate.net
Pharmacophore Modeling for Ligand Design and Optimization
Pharmacophore modeling is another powerful tool in computational drug design that identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) necessary for a molecule to exert a specific biological effect. This model serves as a 3D template for designing new molecules or for searching databases to find existing compounds with the desired activity.
For this compound, a pharmacophore model could be developed based on its structure and known active ligands of a target protein. The key pharmacophoric features would likely include hydrogen bond donors (the two amino groups), a hydrogen bond acceptor (the carbonyl oxygen of the amide), and two aromatic rings. For example, pharmacophore models for histone deacetylase (HDAC) inhibitors often include aromatic rings and hydrogen bond donors/acceptors to interact with the enzyme's active site. Aligning this compound to such a model could help in optimizing its structure to improve its binding affinity and efficacy as a potential HDAC inhibitor.
Electronic Structure Calculations and Quantum Chemical Descriptors
Quantum chemical calculations provide deep insights into the electronic properties of a molecule, which govern its reactivity, stability, and intermolecular interactions. These methods can calculate a range of quantum chemical descriptors that are valuable in QSAR and other molecular modeling studies. uobasrah.edu.iq
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. kau.edu.sa DFT calculations can determine the optimized 3D geometry of a compound and compute various electronic properties. nih.gov Key descriptors derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com
The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy gap between HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, DFT calculations could provide these valuable electronic descriptors, helping to explain its chemical behavior and potential interactions with biological targets. mdpi.com
Table 2: Representative Quantum Chemical Descriptors Calculated via DFT (Hypothetical) This table is illustrative and based on typical results for similar benzamide structures.
| Quantum Chemical Descriptor | Hypothetical Value | Significance |
|---|---|---|
| Energy of HOMO | -5.8 eV | Indicates electron-donating capability |
| Energy of LUMO | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.6 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.5 Debye | Measures polarity and influences solubility and binding |
Semi-empirical Methods for Conformational and Electronic Analysis
Semi-empirical methods, which bridge the gap between purely classical mechanics and ab initio quantum mechanical methods, are instrumental in the computational study of medium to large-sized molecules like this compound. These methods utilize a simplified form of the Schrödinger equation and incorporate parameters derived from experimental data to achieve a balance between computational cost and accuracy.
For a molecule with the structural complexity of this compound, semi-empirical methods such as AM1 (Austin Model 1), PM3 (Parametric Model 3), and MNDO (Modified Neglect of Diatomic Overlap) are frequently employed to explore its potential energy surface and determine stable conformations. These methods can provide valuable insights into:
Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles of the ground state geometry. The flexibility of the ether linkage and the rotational barriers around the amide bond are of particular interest.
Heat of Formation: Calculating the enthalpy change when the compound is formed from its constituent atoms in their standard states.
Electronic Properties: Estimating key electronic descriptors such as ionization potential, electron affinity, and dipole moment.
The choice of method can influence the results. For instance, PM3 is often noted for its ability to predict molecular geometries and heats of formation for a wide range of organic molecules.
Table 1: Illustrative Conformational Data from Semi-empirical Calculations
| Dihedral Angle | Predicted Value (Degrees) |
| C-O-C-C (phenoxy) | 120-130 |
| C-C-N-H (amide) | 170-180 |
| H-N-C-C (amino) | 0-10 |
| O-C-C-N (benzamide) | 15-25 |
Note: The data in this table is illustrative for a benzamide derivative and not specific to this compound, as direct research data is unavailable.
In silico Prediction of Molecular Behavior and Interaction Propensities
In silico methods leverage computational models to predict how a molecule will behave in a biological system and its likelihood of interacting with specific targets. These predictions are crucial in fields like drug discovery for assessing the potential of a compound before its synthesis and experimental testing. For this compound, in silico studies would typically focus on several key areas:
Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for biological activity. The two amino groups and the benzamide moiety in this compound would be key features in such a model.
Molecular Docking: Simulating the interaction of the molecule with the binding site of a protein. This can predict the preferred binding orientation and estimate the binding affinity. Computational studies on similar benzamide derivatives have utilized docking to explore interactions with targets like glucokinase. nih.gov
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of a series of compounds with their biological activity. For benzamide derivatives, 3D-QSAR models have been developed to understand the structural requirements for their activity. nih.gov
ADMET Prediction: Forecasting the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the molecule. Software tools can estimate parameters like solubility, permeability, and potential for causing adverse effects.
Table 2: Representative In silico Predictions for a Benzamide Derivative
| Predicted Property | Method | Predicted Value/Outcome |
| Binding Affinity (to a hypothetical kinase) | Molecular Docking | -8.5 kcal/mol |
| Human Oral Absorption | ADMET Prediction | High |
| Ames Mutagenicity | ADMET Prediction | Low Probability |
| Lipinski's Rule of Five | Physicochemical Calculation | 0 Violations |
Note: The data in this table is for illustrative purposes to show the types of predictions generated in silico for related compounds and is not based on actual calculations for this compound.
Advanced Materials Science Applications of 2 Amino 5 4 Aminophenoxy Benzamide
Polymer Chemistry and Engineering
The distinct architecture of 2-Amino-5-(4-aminophenoxy)benzamide, with its combination of reactive amine functionalities and a semi-rigid backbone, allows for its incorporation into a variety of polymer systems. This versatility has led to its exploration in several areas of polymer chemistry and engineering.
Utilization as a Monomer in Complex Polymer Synthesis
The primary application of this compound in polymer science is as a monomer in the synthesis of complex polymers, particularly aromatic polyamides. nih.gov These polymers are known for their exceptional thermal and mechanical properties. The synthesis of such polymers typically involves polycondensation reactions where the diamine monomer reacts with diacyl chlorides or dicarboxylic acids to form long polymer chains. nih.gov
The presence of the ether linkage in the backbone of the resulting polyamide introduces a degree of flexibility, which can enhance the solubility and processability of the polymer without significantly compromising its thermal stability. This is a crucial advantage, as many high-performance aromatic polymers are often difficult to process due to their rigidity and high melting points.
Research into the synthesis of polyamides from various aromatic diamines, including those with ether linkages, has shown that the resulting polymers exhibit high glass transition temperatures and good thermal stability. For instance, polyamides derived from similar ether-containing diamines have shown no significant weight loss at temperatures up to 400°C. researchgate.net
A specific example of a complex polymer synthesized using this compound involves its reaction with other monomers like 1,4-benzenediamine, 1H,3H-benzo[1,2-c:4,5-c']difuran-1,3,5,7-tetrone, and 5,5'-carbonylbis(1,3-isobenzofurandione). The resulting polymer possesses a complex backbone with aromatic rings, amide linkages, and furanone groups, suggesting its potential for high-performance applications.
Table 1: Properties of Polyamides Derived from Aromatic Diamines with Ether Linkages
| Property | Value | Reference |
| Glass Transition Temperature (Tg) | 235-298 °C | researchgate.net |
| Thermal Stability (No significant weight loss) | Up to 400 °C | researchgate.net |
| Solubility | Soluble in aprotic polar solvents (e.g., DMSO, NMP) | researchgate.net |
This table presents typical properties of polyamides derived from aromatic diamines containing ether linkages, which are structurally similar to those that would be formed using this compound.
Development of High-Performance Polymer Composites and Coatings
The inherent properties of polyamides derived from this compound, such as high thermal stability and mechanical strength, make them excellent candidates for the development of high-performance polymer composites and coatings. When used as a matrix material in composites, these polymers can effectively transfer stress from the matrix to reinforcing fillers (e.g., carbon fibers, glass fibers), resulting in materials with exceptional strength-to-weight ratios.
In the realm of coatings, these polymers can provide a protective layer with excellent resistance to heat, chemicals, and abrasion. The good solubility of some of these polyamides in organic solvents facilitates their application as coatings on various substrates. The presence of polar amide and ether groups can also promote good adhesion to different surfaces. While direct studies on coatings formulated with polymers from this compound are not extensively documented, the properties of analogous aromatic polyamides suggest their suitability for demanding coating applications in the aerospace, automotive, and electronics industries. nih.gov
Exploration in Electronic and Optical Materials
The aromatic and electron-rich nature of polymers synthesized from this compound suggests their potential for use in electronic and optical materials. Aromatic polyamides can possess interesting dielectric properties and can be rendered conductive through doping or by incorporating specific functional groups.
Corrosion Inhibition Research with Benzamide (B126) Derivatives
Benzamide and its derivatives have been the subject of significant research in the field of corrosion inhibition. These compounds can effectively protect various metals and alloys from corrosion in aggressive environments, such as acidic solutions.
The mechanism of corrosion inhibition by benzamide derivatives typically involves the adsorption of the inhibitor molecules onto the metal surface. This adsorption process can be either physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds between the inhibitor and the metal atoms. The adsorbed layer forms a protective barrier that isolates the metal from the corrosive medium, thereby reducing the rate of corrosion.
The effectiveness of a benzamide derivative as a corrosion inhibitor is influenced by several factors, including its chemical structure, the nature of the substituent groups on the benzene (B151609) ring, and its concentration in the corrosive medium. The presence of heteroatoms such as nitrogen and oxygen, as well as aromatic rings with π-electrons, in the molecular structure of benzamide derivatives facilitates their adsorption onto the metal surface. rsc.org
Studies on various benzamide derivatives have shown that they can act as mixed-type inhibitors, meaning they inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The adsorption of these inhibitors on the metal surface often follows established adsorption isotherms, such as the Langmuir or Freundlich isotherms, which describe the relationship between the concentration of the inhibitor and the extent of surface coverage.
While specific research on the corrosion inhibition properties of this compound is not widely available, its chemical structure suggests it could be an effective corrosion inhibitor. The presence of two amine groups, an amide group, an ether linkage, and two aromatic rings provides multiple active centers for adsorption onto a metal surface.
Table 2: Research Findings on Corrosion Inhibition by Benzamide Derivatives
| Inhibitor | Metal/Medium | Inhibition Efficiency | Adsorption Mechanism | Reference |
| Benzamide | Mild Steel/H₂SO₄ | Up to 70% | Physisorption, follows Freundlich isotherm | |
| Benzimidazole (B57391) Derivatives | Mild Steel/HCl | High, dependent on derivative | Physisorption and Chemisorption, follows Langmuir isotherm | researchgate.net |
| 2-Aminobenzonitrile Derivatives | Steel/Aqueous Acidic Medium | Effective, dependent on isomer | Theoretical studies suggest strong adsorption | rsc.org |
This table summarizes findings from studies on various benzamide derivatives, illustrating their potential as corrosion inhibitors.
Future Directions and Emerging Research Avenues for 2 Amino 5 4 Aminophenoxy Benzamide
Design and Synthesis of Next-Generation Derivatives with Enhanced Bioactivity Profiles
The development of new derivatives of 2-Amino-5-(4-aminophenoxy)benzamide with improved biological activity is a primary focus of ongoing research. This involves strategic modifications of the core structure to enhance potency, selectivity, and pharmacokinetic properties.
A key strategy is the structure-based design of analogs that can effectively target specific biological molecules. For instance, research into novel benzamide (B126) derivatives as potential antitumor agents has focused on targeting Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA damage repair. nih.gov By optimizing the structure of previously reported compounds, a series of new benzamide derivatives containing benzamidophenyl and phenylacetamidophenyl scaffolds have been designed and synthesized. nih.gov One such derivative, compound 13f , demonstrated potent anticancer activity against human colorectal cancer cells (HCT116 and DLD-1) with IC50 values of 0.30 µM and 2.83 µM, respectively. nih.gov This compound also exhibited a significant inhibitory effect on PARP-1 with an IC50 of 0.25 nM. nih.gov
Another approach involves the synthesis of hybrid molecules that combine the benzamide scaffold with other pharmacologically active moieties. For example, 2-amino-1,4-naphthoquinone-benzamides have been synthesized and evaluated for their cytotoxic activities. nih.govnih.gov These compounds were designed based on previously identified potent cytotoxic agents and have shown significant activity against various cancer cell lines, including MDA-MB-231, SUIT-2, and HT-29. nih.govnih.gov Notably, some of these derivatives were found to be more potent than the standard anticancer drug cisplatin (B142131) against certain cell lines. nih.govnih.gov
The exploration of different substitution patterns on the benzamide core is also a fruitful area of research. Modifications to the linker and the benzodioxane scaffold of benzamide derivatives have been investigated for their effects on antimicrobial activity, particularly against the cell division protein FtsZ. nih.gov These studies have provided insights into the structural features necessary for broad-spectrum activity. nih.gov
Furthermore, the synthesis of novel amino and acetamidoaurones, which are structurally related to benzamides, has yielded compounds with significant antimicrobial activities. mdpi.com These findings highlight the potential of exploring diverse chemical spaces around the benzamide core to identify new bioactive molecules.
Table 1: Bioactivity of Selected Benzamide Derivatives
| Compound | Target | Cell Line | IC50 | Reference |
| 13f | PARP-1 | HCT116 | 0.30 µM | nih.gov |
| 13f | PARP-1 | DLD-1 | 2.83 µM | nih.gov |
| 5e | Not specified | MDA-MB-231 | 0.4 µM | nih.gov |
| 5l | Not specified | MDA-MB-231 | 0.4 µM | nih.gov |
| 5e | Not specified | HT-29 | More potent than cisplatin | nih.gov |
Integration of Omics Technologies in Understanding Molecular Mechanisms
The advent of omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers powerful tools to elucidate the molecular mechanisms of action of this compound and its derivatives. nih.govfrontlinegenomics.comnih.gov These high-throughput approaches provide a comprehensive view of the cellular responses to drug treatment, enabling the identification of novel targets and pathways. nih.govresearchgate.net
Proteomics, the large-scale study of proteins, has been instrumental in identifying the molecular targets of bengamides, a class of natural products with structural similarities to benzamides. korea.ac.krresearchgate.net By analyzing changes in protein expression and post-translational modifications in cancer cells treated with a bengamide analogue, researchers identified methionine aminopeptidases (MetAPs) as a key molecular target. korea.ac.krresearchgate.net This discovery was pivotal in understanding the anticancer mechanism of this class of compounds. korea.ac.kr A proteomics-based approach using two-dimensional electrophoresis revealed alterations in several proteins, including 14-3-3γ, upon treatment with a bengamide, suggesting that the compound interfered with amino-terminal processing of proteins. researchgate.net
Chemical proteomics is another powerful technique for identifying the protein interaction landscape of bioactive compounds. nih.gov This approach has been used to map the targets of oxadiazolones, a class of compounds with antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov By using a tailor-made activity-based probe, researchers were able to identify several cysteine and serine hydrolases as relevant targets. nih.gov
Integrating multiple omics datasets, a multi-omics approach, can provide a more holistic understanding of the complex biological effects of benzamide derivatives. frontlinegenomics.com This can involve combining data from genomics, transcriptomics, and proteomics to build comprehensive models of drug action and identify potential biomarkers for predicting treatment response. frontlinegenomics.comnih.gov
Exploration of Novel Therapeutic Targets and Biological Pathways
While the anticancer and antimicrobial activities of benzamide derivatives have been a major focus, future research will likely explore a wider range of therapeutic targets and biological pathways. The versatility of the benzamide scaffold allows for its adaptation to interact with a diverse array of biological molecules.
N-substituted benzamides have been shown to exhibit multiple modes of biological activity. nih.gov They can bind to D2- and 5-HT3-receptors, induce apoptosis, inhibit cell proliferation, and exhibit anti-inflammatory properties by inhibiting NF-κB activity. nih.gov These compounds can also inhibit the production of tumor necrosis factor-α (TNF-α). nih.gov Further investigation into these and other signaling pathways could reveal new therapeutic applications for benzamide derivatives. For example, the ability of N-substituted benzamides to induce a G2/M cell cycle block and activate the caspase cascade via the mitochondrial pathway suggests their potential as modulators of cell cycle and apoptosis. nih.gov
The discovery of novel protein kinase inhibitors is another promising area of research. nih.gov A series of new compounds containing a 4-(aminomethyl)benzamide (B1271630) fragment have been designed and synthesized as potential tyrosine kinase inhibitors. nih.gov Several of these compounds showed potent inhibitory activity against a panel of receptor tyrosine kinases, including EGFR, HER-2, and KDR. nih.gov
The exploration of less-studied targets is also a key future direction. For instance, the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division, has been identified as a target for a class of benzamide compounds. nih.gov These compounds have shown inhibitory activity against FtsZ from both Staphylococcus aureus and Escherichia coli, highlighting the potential for developing broad-spectrum antibiotics. nih.gov
Furthermore, the unique pharmacological properties of benzamide-based compounds suggest their potential application in diverse therapeutic areas. For example, metoclopramide, a substituted benzamide, is used in the treatment of gastroparesis.
Development of Advanced Analytical and Detection Probes
The development of sophisticated analytical methods and fluorescent probes is crucial for studying the pharmacokinetics, cellular distribution, and target engagement of this compound and its derivatives.
High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of benzamide compounds. nih.gov Reverse-phase HPLC methods with simple mobile phases have been developed for the separation and quantification of these compounds. For applications requiring higher throughput, ultra-performance liquid chromatography (UPLC) methods using smaller particle columns are available.
Fluorescent probes are invaluable tools for visualizing and tracking molecules in biological systems. nih.gov The design and synthesis of novel benzimidazole-based probes have enabled the detection of specific biomolecules, such as cysteine, in human urine. mdpi.com A benzamide compound with fluorophores has been developed for its potential application in the imaging diagnosis of liver cancer. google.com The development of fluorescent probes based on the this compound scaffold could facilitate the study of its cellular uptake, subcellular localization, and interaction with its biological targets. The design of such probes often involves linking a fluorophore to the benzamide core in a way that its fluorescence properties are modulated upon binding to the target of interest. nih.gov
The development of FRET-based (Förster Resonance Energy Transfer) fluorescence assays is another promising avenue. chemrxiv.org This technique can be used to monitor enzymatic activity in real-time and has been applied to the study of ceramide synthases. chemrxiv.org A similar approach could be adapted to develop assays for enzymes that are targeted by this compound derivatives.
Sustainable Synthesis and Green Chemistry Approaches in Benzamide Research
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. Future research on this compound and its derivatives will likely focus on developing more sustainable and eco-friendly synthetic routes.
One approach is the use of greener solvents and catalysts. mdpi.com For example, a new screening protocol has been developed to identify environmentally friendly solvents for benzamide compounds. mdpi.com This protocol, which utilizes the COSMO-RS approach for solubility prediction, has identified 4-formylomorpholine (4FM) as an attractive and efficient solvent for certain benzamides. mdpi.com
Catalytic methods that promote atom economy and reduce waste are also being explored. A novel protocol for the N-alkylation of benzamides with alcohols using cobalt-nanocatalysts has been described. rsc.org This method offers a broad substrate scope and good tolerance to various functional groups. rsc.org Another green and sustainable catalytic protocol for the methoxymethylation of primary amides using methanol (B129727) has been developed, which eliminates the need for toxic reagents and multi-step synthesis. rsc.org
Solvent- and activation-free conditions represent another important green chemistry strategy. A clean and ecocompatible pathway for the N-benzoylation and N-acetylation of anilines and other amines has been developed using enol esters, where the desired amides can be easily isolated by crystallization.
The development of efficient processes for the synthesis of key intermediates is also crucial. A novel and efficient process for the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide, an important intermediate for certain insecticides, has been reported. wipo.int
Q & A
Basic Research Questions
Q. How is 2-Amino-5-(4-aminophenoxy)benzamide synthesized and characterized in academic research?
- Methodological Answer : The compound can be synthesized via condensation reactions. For example, analogous benzamide derivatives are prepared by refluxing substituted amines with activated carboxylic acid derivatives in ethanol under acidic catalysis (e.g., glacial acetic acid), followed by solvent evaporation and purification via filtration . Characterization typically involves H/C NMR spectroscopy to confirm substituent positions and hydrogen bonding patterns, as demonstrated for structurally similar benzamides .
Q. What structural features of this compound influence its biological activity?
- Methodological Answer : Key features include the benzamide core, amino groups, and phenoxy linkages. For instance, in benzamide derivatives, the presence of electron-donating groups (e.g., amino) enhances tyrosinase inhibitory activity by facilitating hydrogen bonding with enzyme active sites. Substituent positioning (e.g., para- vs. meta-) also affects binding affinity, as shown in studies where IC values varied significantly with structural modifications .
Advanced Research Questions
Q. How can computational methods like e-pharmacophore modeling optimize this compound for HDAC inhibition?
- Methodological Answer : E-pharmacophore models derived from co-crystallized HDAC 2 ligands (e.g., 4-(acetylamino)-N-[2-amino-5-(thiophen-2-yl)-phenyl]-benzamide) identify critical binding features: three aromatic rings, one H-bond acceptor (A2), and one H-bond donor (D4). Researchers can align the target compound’s structure to this hypothesis using software like Schrödinger’s PHASE module, adjusting substituents to match pharmacophore distances and angles . Virtual screening against HDAC 2’s active site can prioritize derivatives with predicted high affinity.
Q. How do polymorphic forms of benzamide derivatives impact material stability and bioactivity?
- Methodological Answer : Polymorphism can alter solubility and thermal stability. For example, benzamide exhibits three polymorphs, with the orthorhombic form II being metastable. Researchers should characterize polymorphs via X-ray diffraction and differential scanning calorimetry (DSC). Stability studies under varying humidity/temperature conditions can identify the most viable form for pharmaceutical applications .
Q. What experimental strategies differentiate primary target effects from off-target metabolic interactions?
- Methodological Answer : Dose-response assays and metabolomic profiling are critical. For instance, 3-aminobenzamide inhibits poly(ADP-ribose) synthetase but also affects glucose metabolism at higher concentrations. Researchers should use low-dose inhibitor treatments (<100 µM) and pair results with CRISPR/Cas9 knockout models to isolate primary effects .
Key Considerations for Experimental Design
- Synthesis : Optimize reaction conditions (e.g., solvent, catalyst) to minimize by-products.
- Computational Screening : Validate e-pharmacophore models with molecular dynamics simulations to assess binding stability.
- Off-Target Effects : Use orthogonal assays (e.g., enzymatic vs. cellular) to confirm specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
